molecular formula C23H19N5O2 B11231363 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11231363
M. Wt: 397.4 g/mol
InChI Key: OXMPFJXZTSBEPR-UHFFFAOYSA-N
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Description

3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that features multiple fused rings, including imidazo[1,2-a]pyridine, pyrido[2,3-d]pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization and functionalization steps . The reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its combination of imidazo[1,2-a]pyridine and pyrido[2,3-d]pyrimidine moieties makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H19N5O2/c1-15-12-16(2)24-21-20(15)22(29)27(23(30)28(21)18-8-4-3-5-9-18)14-17-13-26-11-7-6-10-19(26)25-17/h3-13H,14H2,1-2H3

InChI Key

OXMPFJXZTSBEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=CN5C=CC=CC5=N4)C

Origin of Product

United States

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